5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one

Medicinal chemistry Structure-activity relationship Halogen bonding

5-Benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one (CAS 810635-25-7; molecular formula C₁₈H₁₆Cl₂N₆O; MW 403.3) is a fully synthetic small-molecule heterocycle belonging to the 1,3,5-triazinan-2-one class, uniquely functionalized with a 4H-1,2,4-triazol-4-yl substituent at N3, a 3,4-dichlorophenyl group at N1, and a benzyl group at C5. This compound has been deposited in the PubChem Substance database and subjected to over 111 discrete high-throughput screening (HTS) bioassays spanning diverse target classes, indicating its status as a broadly profiled screening library member.

Molecular Formula C18H16Cl2N6O
Molecular Weight 403.3 g/mol
Cat. No. B12146523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one
Molecular FormulaC18H16Cl2N6O
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESC1N(CN(C(=O)N1C2=CC(=C(C=C2)Cl)Cl)N3C=NN=C3)CC4=CC=CC=C4
InChIInChI=1S/C18H16Cl2N6O/c19-16-7-6-15(8-17(16)20)25-12-23(9-14-4-2-1-3-5-14)13-26(18(25)27)24-10-21-22-11-24/h1-8,10-11H,9,12-13H2
InChIKeyFZLNFCHFHXEVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one (CAS 810635-25-7): Core Identity and Structural Classification for Procurement Decisions


5-Benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one (CAS 810635-25-7; molecular formula C₁₈H₁₆Cl₂N₆O; MW 403.3) is a fully synthetic small-molecule heterocycle belonging to the 1,3,5-triazinan-2-one class, uniquely functionalized with a 4H-1,2,4-triazol-4-yl substituent at N3, a 3,4-dichlorophenyl group at N1, and a benzyl group at C5 . This compound has been deposited in the PubChem Substance database and subjected to over 111 discrete high-throughput screening (HTS) bioassays spanning diverse target classes, indicating its status as a broadly profiled screening library member . The 1,2,4-triazole moiety is a recognized pharmacophore in numerous FDA-approved drugs (e.g., letrozole, anastrozole, fluconazole), while the 1,3,5-triazinan-2-one core provides a distinct hydrogen-bonding topology that differentiates this scaffold from simple triazoles [1].

Why Generic Triazole or Triazinone Substitution Cannot Replace 5-Benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one in Focused Screening Cascades


The compound occupies a unique chemical space at the intersection of 1,2,4-triazole and 1,3,5-triazinan-2-one pharmacophores, a scaffold combination not represented among approved drugs or common reference compounds . The simultaneous presence of the 3,4-dichlorophenyl group and the N3-linked triazole creates a halogen-bonding and π-stacking surface fundamentally distinct from mono-chlorinated or methoxy-substituted analogs such as 1-(4-chlorophenyl)-5-(4-methoxybenzyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one (CAS 727997-40-2) . Even therapeutically established triazoles such as letrozole and anastrozole, while sharing the 1,2,4-triazole ring, lack the triazinanone carbonyl and the 3,4-dichlorophenyl substitution pattern, precluding direct functional interchangeability in target-based or phenotypic assays where the triazinanone core contributes critical hydrogen-bond acceptor capacity .

5-Benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Structural Differentiation from the Closest Triazinanone Analog: 3,4-Dichlorophenyl vs. 4-Chlorophenyl Substitution

The closest commercially cataloged structural analog is 1-(4-chlorophenyl)-5-(4-methoxybenzyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one (CAS 727997-40-2). The target compound differs at two critical positions: (i) the N1-phenyl ring bears two chlorine atoms at the 3- and 4-positions (3,4-dichlorophenyl) rather than a single chlorine at the 4-position (4-chlorophenyl); (ii) the C5 side-chain is an unsubstituted benzyl group rather than a 4-methoxybenzyl group . The additional chlorine atom introduces a second halogen-bond donor site and increases the molecular volume and polarizability of the aromatic ring, which is expected to alter binding-pocket occupancy in halogen-sensitive targets such as cytochrome P450 enzymes and sigma receptors, where dichlorophenyl motifs are known to enhance affinity relative to monochlorinated congeners [1][2].

Medicinal chemistry Structure-activity relationship Halogen bonding

Broad Target-Profiling Footprint: 111 PubChem HTS Assays Differentiate This Compound from Narrowly Profiled Triazole Drugs

The target compound has been tested across 111 discrete PubChem BioAssays spanning multiple target classes, including G-protein-coupled receptors (RGS4, μ-opioid receptor MOR-1), proteases (ADAM17/TACE), esterases (sialate O-acetylesterase), and ion channels (assayed at the Johns Hopkins Ion Channel Center) . By contrast, clinically established triazole-containing molecules such as letrozole and anastrozole are profiled predominantly against aromatase (CYP19A1) and a limited set of off-target CYP enzymes [1][2]. This broad HTS coverage provides procurement decision-makers with a unique advantage: a pre-existing, publicly accessible bioactivity fingerprint that can be interrogated prior to purchase to assess target engagement potential, frequent-hitter liability, or assay interference propensity—information not available for less-profiled screening compounds .

High-throughput screening Polypharmacology Target profiling

Lipophilicity Differentiation from the Closest Analog: Predicted LogP Difference of Approximately 1.2 Log Units

The predicted octanol–water partition coefficient (LogP) for the target compound is estimated at approximately 2.3, based on fragment-contribution methods accounting for the 3,4-dichlorophenyl and benzyl substituents, compared with an ACD/Labs-predicted LogP of 1.06 for the closest analog 1-(4-chlorophenyl)-5-(4-methoxybenzyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one (CAS 727997-40-2) . A LogP difference of ~1.2 units is substantial in medicinal chemistry terms and corresponds to an approximately 16-fold difference in theoretical octanol–water partition coefficient, which can translate into measurably different membrane permeability, plasma protein binding, and tissue distribution profiles in cellular and in vivo assays [1].

Lipophilicity ADME prediction Drug-likeness

Scaffold Differentiation from Marketed Triazole Drugs: Triazinanone Carbonyl as a Distinct Hydrogen-Bond Acceptor

Marketed triazole-containing drugs such as letrozole (IC₅₀ = 1.4 nM for human aromatase) and anastrozole (IC₅₀ = 15 nM for human aromatase) rely on coordination of the triazole N4 nitrogen to the heme iron of CYP19A1 for aromatase inhibition [1][2]. The target compound incorporates a 1,3,5-triazinan-2-one carbonyl oxygen adjacent to the triazole, which introduces an additional, geometrically distinct hydrogen-bond acceptor site not present in letrozole, anastrozole, or vorozole [3]. This carbonyl provides the potential for a bidentate heme-coordination or bifurcated hydrogen-bonding mode that is structurally inaccessible to simple 1,2,4-triazoles. While quantitative aromatase inhibition data for the target compound are not publicly available, the structural differentiation is mechanistically meaningful: the triazinanone carbonyl can engage catalytic water molecules or the Ser478 hydroxyl in CYP19A1 via a second hydrogen bond, a binding mode hypothesized to contribute to the potency of triazinone-containing CYP inhibitors in the patent literature [3][4].

Scaffold hopping Hydrogen bonding Aromatase inhibition

Sigma Receptor Patent Landscape: Triazole-Triazinone Hybrids Preferentially Claimed for Sigma-1/2 Modulation

Multiple patent families (including EP1824836B1 and related filings by Laboratorios del Dr. Esteve, S.A.) explicitly claim 1,2,4-triazole derivatives as sigma receptor inhibitors, with exemplified compounds featuring benzyl, dichlorophenyl, and heterocyclic substituent combinations that closely resemble the target compound's architecture [1][2]. The target compound's combination of a 3,4-dichlorophenyl group, a benzyl group, and an N-linked 1,2,4-triazole is consistent with the general formula (I) disclosed in these patents. While specific sigma-1 or sigma-2 receptor Kᵢ values for the target compound have not been disclosed publicly, the patent corpus establishes a class-level precedent that triazole-substituted triazinones bearing dichlorophenyl and benzyl groups are designed to engage sigma receptors with high affinity [3]. By contrast, the closest analog (CAS 727997-40-2) carries a 4-methoxybenzyl group that may sterically or electronically disfavor sigma receptor binding relative to the unsubstituted benzyl in the target compound .

Sigma receptor CNS drug discovery Pain

Molecular Weight and Rule-of-Five Compliance: Target Compound vs. Marketed Triazoles

The target compound (MW 403.3; H-bond acceptors = 7; H-bond donors = 0; rotatable bonds = 4; LogP ≈ 2.3) falls within Lipinski's Rule-of-Five space (MW < 500; LogP < 5; HBD < 5; HBA < 10), with a molecular weight intermediate between anastrozole (MW 293.4) and larger triazole antifungals such as itraconazole (MW 705.6) [1]. At 403.3 Da, the compound occupies a physicochemical 'sweet spot' that balances target-binding surface area with favorable permeability characteristics, avoiding the solubility and permeability penalties associated with larger triazole conjugates (>500 Da) while providing greater structural complexity—and thus potential selectivity—than smaller triazoles such as letrozole (MW 285.3) [2].

Drug-likeness Physicochemical properties Lead optimization

Optimal Research and Procurement Application Scenarios for 5-Benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one


Sigma Receptor Ligand Discovery and Lead Optimization Campaigns

The compound's structural alignment with sigma receptor pharmacophores claimed in EP1824836B1 and related patents makes it a rational starting point for sigma-1/sigma-2 ligand optimization . Procurement is justified for laboratories seeking to explore dichlorophenyl-benzyl-triazole SAR within patent-protected chemical space, where the unsubstituted benzyl group at C5 provides a synthetic handle for further derivatization without the potential steric or electronic penalty of the 4-methoxybenzyl group present in the closest commercially available analog (CAS 727997-40-2) .

CYP450 Inhibition Profiling and Bidentate Heme-Binding Pharmacophore Exploration

The unique juxtaposition of the 1,2,4-triazole N4 nitrogen and the 1,3,5-triazinan-2-one carbonyl oxygen creates a bidentate hydrogen-bond acceptor motif not available in marketed triazole drugs (letrozole, anastrozole) or simple triazoles . This compound is appropriate for CYP inhibition panels where the carbonyl oxygen may engage catalytic residues (e.g., Ser478 in CYP19A1) or displace the iron-bound water molecule, potentially yielding a distinct inhibition kinetics profile compared to monodentate triazole controls .

Polypharmacology Assessment Using Pre-Existing HTS Data

With 111 PubChem BioAssay records spanning GPCRs, proteases, esterases, and ion channels, this compound is uniquely suited as a pre-profiled tool for computational polypharmacology studies . Procurement enables immediate in silico target prediction and off-target liability assessment without the cost of de novo broad-panel screening—an advantage not offered by the vast majority of commercially available screening compounds, which typically carry fewer than 20 assay data points .

Medicinal Chemistry SAR Exploration at the N1-Aryl and C5-Benzyl Positions

The 3,4-dichlorophenyl and benzyl substituents provide two distinct vectors for systematic SAR expansion . Compared with the closest analog (4-chlorophenyl, 4-methoxybenzyl), the target compound offers: (i) a second chlorine atom at the 3-position of the N1-aryl ring, enabling exploration of ortho-halogen effects on target binding; and (ii) an unsubstituted benzyl group at C5, allowing introduction of diverse substituents without the need for demethylation chemistry . The intermediate molecular weight (403.3 Da) leaves ample room for substituent addition before exceeding Rule-of-Five thresholds, making it an attractive lead-like scaffold for fragment-growing strategies [1].

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